molecular formula C9H9ClF3NO B13579410 (R)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol

(R)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13579410
M. Wt: 239.62 g/mol
InChI Key: REUIRPFEEJVRNN-QMMMGPOBSA-N
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Description

(2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of both amino and hydroxyl functional groups, along with the trifluoromethyl and chloro substituents on the aromatic ring, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate aromatic precursor, such as 3-chloro-5-(trifluoromethyl)benzaldehyde.

    Amination: The aldehyde group is converted to an amine through reductive amination using reagents like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, reflux conditions.

    Substitution: Nitric acid for nitration, bromine for halogenation, typically carried out in an acidic medium.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of nitro or bromo derivatives on the aromatic ring.

Scientific Research Applications

(2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-2-[3-chloro-5-methylphenyl]ethan-1-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (2R)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The presence of the trifluoromethyl group in (2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its binding affinity to certain biological targets compared to its analogs.

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

(2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9ClF3NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1

InChI Key

REUIRPFEEJVRNN-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)[C@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CO)N

Origin of Product

United States

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